3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide is a synthetic compound that features a benzothiophene core, substituted with chloro and fluoro groups, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene core, followed by the introduction of chloro and fluoro substituents. The imidazole moiety is then attached via a propyl linker. Common reagents used in these steps include halogenating agents, coupling reagents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: The imidazole moiety can engage in coupling reactions with other aromatic or heterocyclic compounds
Common Reagents and Conditions
Common reagents for these reactions include halogenating agents (e.g., N-chlorosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted benzothiophene derivatives, while oxidation of the imidazole moiety can produce imidazole N-oxides .
Scientific Research Applications
3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of related molecules and to develop new synthetic methodologies
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in proteins, modulating their activity. The benzothiophene core and its substituents can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide: shares structural similarities with other benzothiophene derivatives and imidazole-containing compounds.
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(3-imidazol-1-ylpropyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3OS/c16-13-12-10(17)3-1-4-11(12)22-14(13)15(21)19-5-2-7-20-8-6-18-9-20/h1,3-4,6,8-9H,2,5,7H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGSMGOBPKPFHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NCCCN3C=CN=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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